Ethylamine hydrochloride

Description

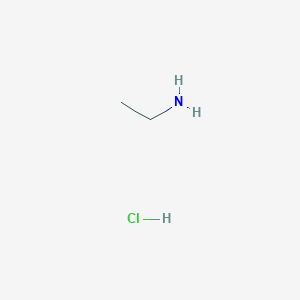

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDWHCCBGMXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-04-7 (Parent) | |

| Record name | Ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060323 | |

| Record name | Ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Ethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000362 [mmHg] | |

| Record name | Ethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-66-4 | |

| Record name | Ethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CJ09IE3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethylamine (B1201723) Hydrochloride: Chemical Properties and Structure

Ethylamine hydrochloride, also known as ethylammonium (B1618946) chloride, is an organic salt with the chemical formula C₂H₅NH₃⁺Cl⁻. It is formed from the reaction of ethylamine, a primary amine, with hydrochloric acid.[1][2][3] This compound serves as a versatile precursor and reagent in a multitude of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3][4] Its utility is rooted in its physical and chemical properties, particularly its high solubility in aqueous solutions, which is enhanced by the protonation of the amine group.[3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and common characterization methods.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is characteristically hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4][5][6][7][8] As an ionic salt, it does not have a true boiling point, and it decomposes upon strong heating.[9] There is notable variation in the reported melting point in the literature, which may be attributable to differences in purity or measurement conditions.

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇N·HCl or C₂H₈ClN | [1][3][5][8][10] |

| Molecular Weight | 81.54 g/mol | [1][4][5][8][11] |

| Appearance | White to off-white crystalline powder/solid | [2][6][8][12][13] |

| Melting Point | 107-108 °C | [4] |

| 110.0 to 115.0 °C | [12][14] | |

| 203–208 °C (with decomposition) | [9] | |

| Boiling Point | Not applicable (decomposes) | [9] |

| Density | 1.22 g/cm³ | |

| pKa | 10.87 (for the parent amine, ethylamine) | [15] |

| Water Solubility | Highly soluble | [2][6][9] |

| Other Solubilities | Soluble in alcohol; limited in other organic solvents | [9] |

| Hygroscopicity | Hygroscopic | [4][6][7] |

Chemical Structure

This compound is an ionic compound consisting of an ethylammonium cation (CH₃CH₂NH₃⁺) and a chloride anion (Cl⁻). The primary amine group of ethylamine acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid. This results in the formation of a positively charged ammonium (B1175870) cation, which is ionically bonded to the negatively charged chloride ion. This salt structure is responsible for its high melting point relative to its parent amine and its excellent solubility in polar solvents like water.

Experimental Protocols & Characterization

Detailed experimental procedures for the synthesis or analysis of this compound are proprietary to individual manufacturers. However, the characterization of its chemical properties follows standard laboratory methodologies.

Physicochemical Property Determination

-

Melting Point: The melting point is determined using a calibrated melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point. Given the hygroscopic nature of the compound, samples must be thoroughly dried prior to measurement to ensure accuracy.[4][6][7]

-

Solubility: Qualitative solubility is assessed by adding a specified amount of this compound to a known volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated, and the substance is deemed soluble if a clear, homogenous solution forms.[6][9] Quantitative solubility (e.g., in mg/mL) can be determined by creating a saturated solution and measuring the concentration of the dissolved solid using gravimetric or spectroscopic methods.[13]

-

pKa Determination: The pKa of the ethylammonium ion is determined by acid-base titration. A solution of this compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the ethylammonium ions have been deprotonated to form ethylamine.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and structure of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorptions include the N-H stretching vibrations of the ammonium group (typically a broad band around 3000-3300 cm⁻¹) and C-H stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum of this compound would be expected to show a triplet for the methyl (CH₃) protons, a quartet for the methylene (B1212753) (CH₂) protons (due to coupling with the methyl group), and a broad signal for the ammonium (NH₃⁺) protons.[16]

-

¹³C NMR: Identifies the carbon environments. Two distinct signals are expected, one for the methyl carbon and one for the methylene carbon.[17]

-

The logical workflow for the complete characterization of a sample of this compound is depicted below.

Safety and Handling

This compound is classified as an irritant.[10] It causes skin and serious eye irritation, and may cause respiratory irritation.[18][19][20]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4][14]

-

Precautionary Measures: Standard laboratory precautions should be observed. This includes handling the compound in a well-ventilated area or fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[18][21]

-

Storage: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere to prevent moisture absorption.[1]

This guide provides a foundational understanding of the chemical and physical properties of this compound, essential for its safe and effective use in research and development. For specific applications, consulting detailed safety data sheets (SDS) and relevant literature is strongly recommended.

References

- 1. Ethylamine HCl | 557-66-4 | FE36995 | Biosynth [biosynth.com]

- 2. CAS 557-66-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 557-66-4 [smolecule.com]

- 4. This compound | 557-66-4 [chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. store.p212121.com [store.p212121.com]

- 8. This compound | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 98% - 1000g - SYNTHETIKA [synthetikaeu.com]

- 10. Ethylamine,hydrochloride | 557-66-4 [chemnet.com]

- 11. 乙胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 557-66-4 | TCI AMERICA [tcichemicals.com]

- 13. Product Information | this compound 14802-12 25G NACALAI TESQUE, INC. | e-Nacalai Search Version [e-nacalai.jp]

- 14. This compound | 557-66-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. carlroth.com [carlroth.com]

- 19. carlroth.com [carlroth.com]

- 20. Page loading... [guidechem.com]

- 21. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to Ethylamine Hydrochloride (CAS 557-66-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylamine (B1201723) hydrochloride (CAS 557-66-4), the hydrochloride salt of the primary amine ethylamine, is a versatile and pivotal chemical intermediate. This white crystalline solid, highly soluble in water, serves as a crucial building block in a myriad of applications, ranging from organic synthesis in the pharmaceutical and agrochemical industries to its emerging role in advanced materials such as perovskite solar cells.[1][2][3] Its utility stems from the reactive ethylamino group, making it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, key applications, and safety information for ethylamine hydrochloride. Detailed experimental methodologies for its synthesis, purification, and use in the fabrication of perovskite solar cells are presented. Furthermore, this guide explores its potential biological significance, including its putative role in modulating neurotransmitter pathways.

Chemical and Physical Properties

This compound is a hygroscopic, crystalline solid with a characteristic ammonia-like odor.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 557-66-4 | [1] |

| Molecular Formula | C₂H₈ClN | [1] |

| Molecular Weight | 81.54 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Odor | Ammonia-like | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 107-108 °C | [4] |

| Boiling Point | Not available | |

| Density | 1.22 g/cm³ | |

| Solubility | Highly soluble in water. Soluble in ethanol (B145695). | [1][3] |

Table 3: Safety Information for this compound

| Hazard Statement | GHS Classification | Precautionary Measures | Reference | |---|---|---| | Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 | | | Causes serious eye irritation | Eye Irrit. 2A | P264, P280, P305+P351+P338, P337+P313 | | | May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 | |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and a key application of this compound.

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of ethylamine with hydrochloric acid.

Materials:

-

Ethylamine (C₂H₅NH₂)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Anhydrous diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a well-ventilated fume hood, dissolve a known amount of ethylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise from a dropping funnel while stirring vigorously. A white precipitate of this compound will form.

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound crystals under vacuum.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method.

Materials:

-

Crude this compound

-

Absolute ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of absolute ethanol to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Avoid boiling the solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes. The hot solution should then be filtered through a fluted filter paper to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold absolute ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Fabrication of Perovskite Solar Cells using Ethylammonium (B1618946) Halide

Ethylammonium halides are utilized in the fabrication of perovskite solar cells to enhance their performance and stability. The following is a representative protocol for the deposition of a perovskite layer incorporating an ethylammonium halide.[2]

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

Titanium dioxide (TiO₂) paste

-

Lead(II) chloride (PbCl₂)

-

Methylammonium iodide (CH₃NH₃I)

-

Ethylamine hydrobromide (EABr) or other ethylammonium halides

-

N,N-Dimethylformamide (DMF)

-

Spiro-OMeTAD solution (hole-transport layer)

-

Gold (Au) for electrodes

-

Spin coater

-

Hot plate/annealing oven

-

Evaporator

Procedure:

-

Substrate Preparation: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

-

Deposition of TiO₂ Layer: Deposit a compact layer of TiO₂ onto the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature (e.g., 550 °C). Subsequently, deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and annealing.[2]

-

Perovskite Precursor Solution Preparation: Prepare a precursor solution by dissolving CH₃NH₃I and PbCl₂ in DMF. Add the desired amount of ethylamine hydrobromide to this solution.[2]

-

Perovskite Layer Deposition: In a glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) can be dripped onto the substrate to induce rapid crystallization.

-

Annealing: Anneal the perovskite-coated substrate on a hot plate (e.g., at 100 °C) to form a crystalline perovskite film.

-

Hole-Transport Layer Deposition: Spin-coat the spiro-OMeTAD solution on top of the perovskite layer.[2]

-

Electrode Deposition: Deposit gold electrodes on top of the hole-transport layer by thermal evaporation through a shadow mask.[2]

Applications

This compound is a versatile reagent with a broad range of applications in both research and industry.

-

Organic Synthesis: It is a fundamental building block in organic synthesis, serving as a precursor for the introduction of the ethylamino group in the synthesis of pharmaceuticals, agrochemicals (such as herbicides), and dyes.[1]

-

Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs), including local anesthetics and other drugs targeting the central nervous system.[3]

-

Material Science: this compound and its derivatives are increasingly used in the fabrication of perovskite solar cells, where they contribute to the structural and electronic properties of the perovskite layer, enhancing device efficiency and stability.[2]

-

Other Industrial Uses: It also finds applications in the production of detergents and as a rocket propellant.

Biological Significance and Potential Signaling Pathways

While ethylamine is a simple aliphatic amine, it and its derivatives have been noted for their biological activity. Its basicity allows for interactions with biological systems, and there is evidence to suggest that compounds derived from ethylamine can influence neurotransmitter pathways and interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor.[1]

Modulation of Neurotransmitter Release

Neurotransmitter release at the synapse is a tightly regulated process. The arrival of an action potential at the presynaptic terminal triggers the influx of calcium ions (Ca²⁺), which in turn leads to the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft. These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the signal.

Simple amines have the potential to modulate this process at various points. For instance, they could interact with presynaptic autoreceptors that regulate neurotransmitter release or directly affect the ion channels involved in the process.

Caption: Potential modulation of neurotransmitter release by ethylamine.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of this compound in a laboratory setting.

Caption: Workflow for the synthesis and purification of this compound.

Perovskite Solar Cell Fabrication Workflow

This diagram outlines the key steps in fabricating a perovskite solar cell that incorporates an ethylammonium halide.

References

Ethylamine hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethylamine (B1201723) Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of ethylamine hydrochloride (EtNH₂·HCl), a compound of significant interest in organic synthesis, pharmaceutical development, and materials science. Understanding its solubility profile in various organic solvents is crucial for designing synthetic routes, developing purification strategies, and formulating active pharmaceutical ingredients.

This compound is the salt formed from the reaction of ethylamine, a primary amine, with hydrochloric acid. It typically presents as a white to off-white crystalline solid. As an ionic salt, its solubility is fundamentally governed by the principle of "like dissolves like," favoring polar solvents that can effectively solvate the ethylammonium (B1618946) cation (CH₃CH₂NH₃⁺) and the chloride anion (Cl⁻). The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2]

Solubility Profile in Organic Solvents

The solubility of this compound is dictated by the polarity of the solvent. It exhibits high solubility in polar protic solvents, moderate to low solubility in polar aprotic solvents, and is generally insoluble in nonpolar solvents. While extensive quantitative data is not widely published, a summary of available information is presented below.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various aqueous and organic solvents. This data is essential for solvent selection in processes such as reaction chemistry, extraction, and crystallization.

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Water (H₂O) | Polar Protic | 280 g / 100 g[3] | 25 |

| Chloroform (CHCl₃) | Polar Aprotic | 26.89 g / 100 g[3] | 20 |

| Ethanol (B145695) (EtOH) | Polar Protic | Soluble[3][4] | Not Specified |

| Methanol (MeOH) | Polar Protic | Soluble[5] | Not Specified |

| Acetone | Polar Aprotic | Sparingly Soluble[3] | Not Specified |

| Diethyl Ether (Et₂O) | Nonpolar | Practically Insoluble[3] | Not Specified |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in a given solvent system:

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[1] This principle is fundamental to purification by recrystallization, where a saturated solution is prepared at an elevated temperature and cooled to induce crystallization of the purified compound.

-

Solvent Polarity: As an ionic salt, this compound dissolves best in polar solvents capable of solvating the constituent ions through ion-dipole interactions.[6] Protic solvents like ethanol can also engage in hydrogen bonding, further enhancing solubility.

-

pH of the Solution: In aqueous or mixed aqueous-organic systems, pH can play a role. In alkaline conditions, the ethylammonium ion can be deprotonated to the free base, ethylamine, which has a different solubility profile and is more soluble in less polar organic solvents.[1]

Experimental Protocol for Solubility Determination

A reliable and widely adopted method for determining the thermodynamic equilibrium solubility of a solid compound like this compound is the shake-flask gravimetric method . This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solid.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a sealed, airtight container (e.g., a screw-cap vial or flask) containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Place the container in a constant-temperature bath or shaker.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical to avoid transferring any solid particles.

-

Filtration of the supernatant through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) is highly recommended to ensure the complete removal of undissolved solute.

-

-

Quantification of Dissolved Solute:

-

Transfer the accurately measured volume of the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to decompose or sublime.

-

Once the solvent is completely removed, reweigh the container with the dry, non-volatile this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Solubility can then be expressed in various units, most commonly as grams of solute per 100 grams of solvent ( g/100 g) or milligrams per milliliter (mg/mL).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask gravimetric method.

Caption: General workflow for experimental solubility determination.

Applications in Drug Development and Synthesis

-

Purification by Recrystallization: The differential solubility of this compound in a solvent at high versus low temperatures is the basis for its purification.[7] A suitable solvent will dissolve the compound completely at an elevated temperature, while allowing for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.[7] Ethanol is commonly used for this purpose.

-

Reaction Solvent Selection: Knowledge of solubility is critical when this compound is used as a reactant or reagent. The solvent must be able to dissolve all reactants to a sufficient concentration for the reaction to proceed efficiently.

-

Formulation Development: In pharmaceutical sciences, understanding the solubility of an active pharmaceutical ingredient (API) or its salt form in various excipients and solvent systems is a prerequisite for developing stable and bioavailable dosage forms.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound CAS#: 557-66-4 [m.chemicalbook.com]

- 3. ethylammonium chloride [chemister.ru]

- 4. This compound 98% - 100g - SYNTHETIKA [synthetikaeu.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the pKa and Basicity of Ethylamine Hydrochloride in Non-Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acid-base properties of ethylamine (B1201723) hydrochloride, focusing on its pKa and basicity in non-aqueous environments. Understanding these parameters is critical for professionals in drug development, organic synthesis, and analytical chemistry, as the solvent profoundly influences molecular behavior, reactivity, and solubility.

Introduction: The Significance of Non-Aqueous pKa

Ethylamine is a simple primary aliphatic amine that serves as a fundamental building block in the synthesis of numerous pharmaceuticals and agrochemicals. It is often handled as its hydrochloride salt (CH₃CH₂NH₃⁺Cl⁻) to improve stability and solubility. The basicity of the ethylamine free base, or conversely, the acidity of its conjugate acid (the ethylammonium (B1618946) ion), is quantified by its pKa value.

While aqueous pKa values are widely documented, many chemical reactions and drug formulations necessitate the use of non-aqueous solvents. In these environments, the pKa of a compound can shift dramatically compared to its value in water. This shift is governed by the solvent's physical and chemical properties, such as its polarity, dielectric constant, and its ability to act as a hydrogen bond donor or acceptor. Accurate knowledge of pKa in non-aqueous media is therefore essential for predicting reaction equilibria, optimizing reaction conditions, controlling crystallization processes, and understanding drug absorption and distribution.

Fundamentals of Amine Basicity in Non-Aqueous Solvents

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is modulated by several key factors that are heavily influenced by the solvent environment.

-

Inductive Effects: Alkyl groups, like the ethyl group in ethylamine, are electron-donating. This positive inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the amine's basicity compared to ammonia.

-

Solvation Effects: The stability of the protonated amine (the conjugate acid) is a crucial determinant of basicity. The solvent's ability to stabilize this cation through interactions like hydrogen bonding significantly impacts the equilibrium.

-

Protic Solvents (e.g., water, methanol) are hydrogen bond donors and can effectively solvate both the neutral amine and its protonated form. This strong solvation, particularly of the ammonium (B1175870) cation, enhances basicity.

-

Aprotic Solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN)) can be polar but lack acidic protons. They are generally poor hydrogen bond donors. Consequently, they solvate cations less effectively than protic solvents. This difference in solvation leads to significant changes in the relative basicity of amines.

-

-

Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton and hinder the solvation of the resulting cation, thereby decreasing basicity. This effect is more pronounced for secondary and tertiary amines.

In the gas phase, where solvation effects are absent, the basicity of alkylamines is primarily dictated by the inductive effect, leading to the order: tertiary > secondary > primary > ammonia. However, in solution, the interplay between inductive effects and solvation stabilization creates a more complex order of basicity.

Quantitative Data: pKa of Ethylammonium Ion in Various Solvents

The pKa of ethylamine hydrochloride is, by definition, the pKa of its cation, the ethylammonium ion (CH₃CH₂NH₃⁺). This value reflects the equilibrium:

CH₃CH₂NH₃⁺ ⇌ CH₃CH₂NH₂ + H⁺

A higher pKa value for the ethylammonium ion corresponds to a lower acidity of the cation and, consequently, a stronger basicity of the conjugate base, ethylamine. The table below summarizes the experimental pKa values in water and several common non-aqueous solvents.

| Solvent | Solvent Type | Dielectric Constant (ε) | pKa of CH₃CH₂NH₃⁺ |

| Water (H₂O) | Protic | 80.1 | 10.67 |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 46.7 | ~11.0 |

| Acetonitrile (ACN) | Aprotic | 37.5 | 18.26 |

| Methanol (B129727) (MeOH) | Protic | 32.7 | ~11.5 |

Note: Values are compiled from various literature sources and may vary slightly depending on experimental conditions (e.g., temperature, ionic strength).

The data clearly illustrates the profound influence of the solvent. The pKa in the aprotic solvent acetonitrile is significantly higher than in water, indicating that the ethylammonium ion is a much weaker acid (and ethylamine a much stronger base) in this medium. This is primarily due to the poor solvation of the proton (H⁺) in acetonitrile. In contrast, the pKa values in the protic solvents water and methanol are more comparable, though differences in their hydrogen-bonding capabilities still lead to distinct values.

Logical Framework for Basicity

The following diagram illustrates the key factors that determine the basicity of ethylamine in a given solvent.

Caption: Logical relationship of factors influencing ethylamine basicity.

Experimental Protocols for pKa Determination

Accurate pKa determination in non-aqueous media requires specialized experimental techniques. Below are detailed methodologies for two common approaches.

This classical method involves titrating the substance of interest with a strong acid or base and monitoring the potential (pH) with a specialized electrode system calibrated for the specific non-aqueous solvent.

Methodology:

-

Electrode System & Calibration: Use a glass electrode combined with a suitable reference electrode (e.g., Ag/AgCl with a salt bridge containing an electrolyte soluble in the non-aqueous solvent, like tetraethylammonium (B1195904) perchlorate). Calibrate the electrode using a series of standard buffer solutions prepared in the specific non-aqueous solvent.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the anhydrous non-aqueous solvent of interest (e.g., acetonitrile). The concentration is typically in the millimolar range. To maintain constant ionic strength, a background electrolyte (e.g., 0.01 M tetraethylammonium perchlorate) can be added.

-

Titrant: Prepare a standardized solution of a strong, non-aqueous base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in isopropanol (B130326) or a suitable superbase in the solvent of interest.

-

Titration Procedure: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂ and moisture. Add the titrant in small, precise increments using a calibrated burette. Record the potential (mV or pKa) after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the potential (or pKa) versus the volume of titrant added. The pKa is determined from the half-equivalence point on the resulting titration curve. The equivalence point is typically found by calculating the first or second derivative of the curve.

Modern NMR techniques offer a powerful and efficient way to determine pKa values, requiring minimal sample. The "one-shot" CSI method is particularly advantageous.

Methodology:

-

Sample Preparation: In an inert atmosphere (glovebox), prepare a solution of the analyte (this compound) and a set of pH indicators in the anhydrous deuterated solvent (e.g., DMSO-d₆). The indicators are compounds with known pKa values in that solvent whose chemical shifts are sensitive to the protonation state.

-

Gradient Creation: Place a small amount of a solid acid (e.g., saccharin) or base at the bottom of an NMR tube. Carefully add the solution containing the analyte and indicators on top. Over time (typically 30-60 minutes), diffusion of the acid/base creates a continuous pH gradient along the length of the NMR tube.

-

NMR Data Acquisition: Acquire a one-dimensional chemical shift imaging (CSI) dataset. This is a spatially resolved NMR experiment that produces a stack of 1D ¹H NMR spectra, with each spectrum corresponding to a different vertical position (and thus a different pH) in the tube.

-

Data Analysis:

-

For each spectrum in the dataset, determine the local pH by analyzing the chemical shifts of the known pH indicators using the Henderson-Hasselbalch equation.

-

Plot the observed chemical shift of a proton on the ethylamine molecule (e.g., the α-CH₂ protons) against the calculated pH for each slice of the image.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa of the ethylammonium ion.

-

The following diagram outlines the experimental workflow for the NMR-CSI method.

Caption: Experimental workflow for pKa determination via NMR-CSI.

Conclusion

The basicity of ethylamine and the pKa of its hydrochloride salt are not fixed values but are instead highly dependent on the solvent environment. While inductive effects establish the intrinsic basicity, solvation phenomena ultimately dictate the acid-base equilibrium in solution. As demonstrated, the pKa of the ethylammonium ion can vary by nearly 8 units between water and acetonitrile. For professionals in pharmaceutical development and chemical synthesis, this underscores the necessity of determining or referencing pKa values in the specific non-aqueous medium being used, rather than relying on aqueous data. The experimental protocols outlined provide robust frameworks for obtaining these critical parameters, enabling more precise control over chemical processes and a deeper understanding of molecular behavior in non-aqueous systems.

Synthesis of Ethylamine Hydrochloride from Ethanol and Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethylamine (B1201723) hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries, from the foundational starting materials of ethanol (B145695) and ammonia (B1221849). The document outlines the primary catalytic routes, reaction mechanisms, and detailed experimental protocols, supported by quantitative data and process visualizations.

Executive Summary

The conversion of ethanol and ammonia to ethylamine is a cornerstone of industrial amine synthesis. The predominant method involves the direct, continuous-flow catalytic amination of ethanol over heterogeneous catalysts. This process, often referred to as reductive amination or hydrogen-borrowing, offers a highly atom-economical pathway to primary, secondary, and tertiary amines. The reaction is typically carried out in the vapor phase over metal-supported catalysts at elevated temperatures and pressures. Subsequent treatment of the resulting ethylamine with hydrochloric acid affords the stable hydrochloride salt. This guide details the critical parameters, catalyst systems, and purification methodologies requisite for the successful synthesis of high-purity ethylamine hydrochloride.

Reaction Mechanisms and Pathways

The synthesis of ethylamine from ethanol and ammonia primarily proceeds via two catalytic pathways: condensation amination and reductive amination. The most industrially prevalent is a form of reductive amination that operates under a "hydrogen-borrowing" or "hydrogen-transfer" mechanism.[1][2]

The core mechanism involves three sequential steps catalyzed by heterogeneous metal catalysts:

-

Dehydrogenation: Ethanol is first dehydrogenated on the catalyst surface to form an acetaldehyde (B116499) intermediate.[1]

-

Condensation (Imine Formation): The acetaldehyde then undergoes a nucleophilic attack by ammonia, followed by dehydration, to form an ethylimine intermediate.[1]

-

Hydrogenation: The imine is subsequently hydrogenated by the hydrogen atoms "borrowed" in the initial step to yield the final product, ethylamine.[1]

This process is highly efficient, with water being the only significant byproduct.[3] However, the primary ethylamine product can further react with ethanol to produce diethylamine (B46881) and triethylamine (B128534), making catalyst design and reaction condition optimization critical for maximizing the selectivity towards the desired mono-ethylamine.[4][5]

Caption: Reaction pathway for the synthesis of this compound.

Catalysts and Reaction Conditions

A variety of heterogeneous catalysts have been developed for the amination of ethanol. Non-noble metal catalysts, particularly those based on Nickel (Ni) and Copper (Cu), are often favored for industrial applications due to their cost-effectiveness and high activity.

The reaction is typically performed in a continuous-flow fixed-bed reactor. Key process variables that influence conversion and selectivity include temperature, pressure, the molar ratio of reactants, and the space velocity of the feed stream.

Table 1: Performance of Various Catalysts in Ethanol Amination

| Catalyst System | Temperature (°C) | Pressure (MPa) | Ethanol Conversion (%) | Ethylamines Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 9%Ni-3%Cu/MgAlO | 200 | Not Specified | 98.7 | 98.9 | [1],[6] |

| 10 wt% Ni/SY oxide | ~200-250 | Not Specified | >90 | (Varies with conditions) | [2] |

| RANEY® Ni | 120-160 | 0.7 (NH₃) | High Conversion | High (for primary amines) | [7] |

| Rh-In/C | 180 | 5.0 (H₂) | 38.0 | 68.0 (amino alcohols) | [8] |

| Co, Ni, Fe-based | 120-180 | 3.0-25.0 | High | High (for monoethylamine) |[9] |

Note: Selectivity for "Ethylamines" often includes a mixture of mono-, di-, and triethylamine. Optimizing for monoethylamine requires careful control of reaction parameters.

A bimetallic 9%Ni-3%Cu/MgAlO catalyst has demonstrated high ethanol conversion (98.7%) and excellent selectivity towards ethylamines (98.9%).[1][6] The molar ratio of ethanol to ammonia is a critical factor; an excess of ammonia favors the formation of the primary amine, monoethylamine.[9]

Experimental Protocols

The synthesis of this compound from ethanol can be broken down into three main stages: catalytic amination, product separation, and salt formation/purification.

Stage 1: Catalytic Amination of Ethanol

This protocol is a representative procedure based on common practices for continuous-flow amination.

Objective: To convert ethanol into a mixture of ethylamines via catalytic reaction with ammonia.

Apparatus:

-

High-pressure continuous-flow fixed-bed reactor system

-

Mass flow controllers for gases (Ammonia, Hydrogen)

-

High-performance liquid chromatography (HPLC) pump for liquid feed (Ethanol)

-

Back-pressure regulator

-

Gas-liquid separator

-

Catalyst (e.g., Ni-Cu/Al₂O₃)

Procedure:

-

Catalyst Loading: A fixed-bed reactor is loaded with the chosen amination catalyst.

-

Catalyst Activation: The catalyst is typically activated in-situ by heating under a flow of hydrogen to reduce the metal oxides to their active metallic state.

-

Reaction Feed: A liquid feed of ethanol and gaseous feeds of ammonia and hydrogen are introduced into the reactor using mass flow controllers and an HPLC pump. A typical molar ratio of ethanol:ammonia:hydrogen might be in the range of 1:1.1-8:1-8 to promote the formation of monoethylamine.[9]

-

Reaction Conditions: The reactor is heated to the optimal temperature (e.g., 130-170 °C) and pressurized to the desired level (e.g., 3-20 MPa).[9]

-

Product Collection: The reactor effluent, a mixture of unreacted starting materials, water, and ethylamines (mono-, di-, and tri-), is passed through a condenser and a gas-liquid separator. The liquid product stream is collected for separation and analysis.

Stage 2: Separation of Ethylamines

The crude reaction mixture contains mono-, di-, and triethylamine, which have different boiling points and can be separated by fractional distillation.

Objective: To isolate monoethylamine from the crude product mixture.

Procedure:

-

The crude liquid product from the amination reaction is fed into a multi-stage distillation column.

-

Ammonia is typically removed first due to its low boiling point.

-

Subsequent fractional distillation separates monoethylamine (B.P. 16.6 °C), diethylamine (B.P. 55.5 °C), and triethylamine (B.P. 89.5 °C). Unreacted ethanol and water are also separated.

Stage 3: Synthesis and Purification of this compound

Objective: To convert the purified ethylamine into its stable hydrochloride salt and purify it.

Procedure:

-

Salt Formation: The purified ethylamine is dissolved in a suitable solvent (e.g., isopropanol, THF). The solution is cooled in an ice bath.[10]

-

A solution of hydrochloric acid (e.g., 1M HCl in water or gaseous HCl) is added slowly to the ethylamine solution with stirring until the solution is acidic.[11]

-

The reaction is typically stirred at room temperature for a couple of hours to ensure complete precipitation of the this compound salt.[11]

-

Isolation: The precipitated solid is collected by vacuum filtration.

-

Purification: To obtain a pure product, the crude this compound can be recrystallized from a suitable solvent like absolute ethanol.[4] The solid is dissolved in a minimum amount of hot ethanol and allowed to cool slowly, promoting the formation of high-purity crystals. The crystals are then collected by filtration and dried under vacuum.

Process Workflow Visualization

Caption: Workflow for this compound synthesis.

Conclusion

The synthesis of this compound from ethanol and ammonia is a well-established industrial process that relies on efficient catalytic amination. The choice of catalyst and the precise control of reaction conditions are paramount to achieving high conversion of ethanol and high selectivity towards the desired monoethylamine product. Subsequent purification via distillation and conversion to the hydrochloride salt followed by recrystallization yields a high-purity final product suitable for applications in pharmaceutical and chemical manufacturing. This guide provides a foundational understanding of the key principles and methodologies involved in this important synthetic transformation.

References

- 1. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethylamine - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. US20070112218A1 - Method for producing a ethylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. research.rug.nl [research.rug.nl]

- 8. academic.oup.com [academic.oup.com]

- 9. CN112552183A - Method for producing ethylamine - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Acid-Base Equilibrium of Ethylamine Hydrochloride in Hydrochloric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylamine (B1201723) hydrochloride (CH₃CH₂NH₃⁺Cl⁻) is a salt formed from the weak base ethylamine and the strong acid hydrochloric acid. Consequently, its interaction with additional hydrochloric acid is not a reaction in the traditional sense, but rather a shift in its acid-base equilibrium. This guide elucidates the underlying chemical principles governing this system, focusing on the acid-base equilibrium of the ethylammonium (B1618946) cation in an acidic aqueous medium. We will provide a comprehensive overview of the physicochemical properties of the involved species, detailed experimental protocols for characterization, and a quantitative analysis of the equilibrium dynamics. This document serves as a foundational reference for professionals working in organic synthesis, pharmaceutical formulation, and analytical chemistry where such equilibria are of paramount importance.

Core Principles: Understanding the "Reaction" as an Equilibrium Shift

The perceived "reaction" between ethylamine hydrochloride and hydrochloric acid is fundamentally governed by the principles of acid-base chemistry, specifically Le Chatelier's principle. This compound is fully dissociated in aqueous solution into the ethylammonium cation (CH₃CH₂NH₃⁺) and the chloride anion (Cl⁻). The ethylammonium cation, being the conjugate acid of the weak base ethylamine, can establish an equilibrium with water:

CH₃CH₂NH₃⁺(aq) + H₂O(l) ⇌ CH₃CH₂NH₂(aq) + H₃O⁺(aq)

The acid dissociation constant (Ka) for this equilibrium is derived from the base dissociation constant (Kb) of ethylamine and the ion product of water (Kw). The pKa of the ethylammonium ion is approximately 10.81, indicating it is a weak acid.[1][2]

When a strong acid like hydrochloric acid is introduced into the solution, it increases the concentration of the hydronium ion (H₃O⁺). According to Le Chatelier's principle, this addition of a product ion will cause the equilibrium to shift to the left, thereby suppressing the dissociation of the ethylammonium ion and favoring its protonated form. Therefore, in a solution containing both this compound and hydrochloric acid, the predominant species will be the ethylammonium ion.[1]

Physicochemical Data of Relevant Species

A comprehensive understanding of the system requires knowledge of the physical and chemical properties of the components involved. The following table summarizes key quantitative data for ethylamine, hydrochloric acid, and this compound.

| Property | Ethylamine (CH₃CH₂NH₂) | Hydrochloric Acid (HCl) | This compound (CH₃CH₂NH₃⁺Cl⁻) |

| Molar Mass | 45.08 g/mol | 36.46 g/mol | 81.54 g/mol [3][4] |

| pKa | 10.81 (for conjugate acid CH₃CH₂NH₃⁺)[1][2] | ~ -6.3 | - |

| pKb | 3.19 | - | - |

| Melting Point | -81 °C | -114.2 °C | 107-108 °C[5][6] |

| Boiling Point | 16.6 °C | -85.05 °C | Decomposes[3] |

| Solubility in Water | Miscible | Miscible | Highly soluble[3][5][7] |

| Appearance | Colorless gas | Colorless gas/liquid | White crystalline powder[3][7] |

Experimental Protocols

3.1. Protocol for the Synthesis of this compound

This protocol details the straightforward acid-base neutralization reaction to form this compound.[8][9][10][11][12]

-

Materials:

-

Ethylamine solution (e.g., 70% in water)

-

Concentrated hydrochloric acid (~37%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

-

-

Procedure:

-

In a fume hood, place a known volume of ethylamine solution in a beaker equipped with a magnetic stir bar and place it in an ice bath to manage the exothermic reaction.

-

Slowly add concentrated hydrochloric acid dropwise while continuously stirring and monitoring the pH.

-

Continue the addition of HCl until the solution is neutral to slightly acidic (pH ~6-7).

-

Once the neutralization is complete, remove the beaker from the ice bath.

-

The resulting aqueous solution of this compound can be concentrated using a rotary evaporator to obtain the solid salt.

-

The white crystalline solid can be further purified by recrystallization, for instance from an isopropanol/diethyl ether mixture.[13]

-

3.2. Protocol for Potentiometric Titration to Determine pKa

This experiment allows for the empirical determination of the pKa of the ethylammonium ion.

-

Materials:

-

Ethylamine solution of known concentration (e.g., 0.1 M)

-

Standardized hydrochloric acid solution (e.g., 0.1 M)

-

Calibrated pH meter with a glass electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

-

-

Procedure:

-

Pipette a precise volume (e.g., 25.00 mL) of the ethylamine solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring. Record the initial pH.

-

Add the standardized HCl solution from the buret in small increments (e.g., 1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

Continue the additions past the equivalence point (the point of rapid pH change).

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

The pH at the half-equivalence point (where half of the ethylamine has been neutralized) is equal to the pKa of the ethylammonium ion.

-

Visualization of the Acid-Base Equilibrium

The following diagrams, generated using the DOT language, illustrate the key chemical relationships.

Caption: Equilibrium shift of ethylammonium ion upon addition of HCl.

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

While the query "this compound reaction with hydrochloric acid" might imply a chemical transformation, the reality is a dynamic equilibrium governed by fundamental acid-base principles. For researchers in drug development and organic synthesis, a precise understanding of this equilibrium is crucial. The addition of a strong acid to a solution of the salt of a weak base will suppress the dissociation of the conjugate acid, maintaining it in its protonated form. This behavior is critical for controlling pH, influencing solubility, and ensuring the stability of active pharmaceutical ingredients. The data and protocols provided herein offer a robust framework for the quantitative analysis and practical application of this chemical system.

References

- 1. brainly.com [brainly.com]

- 2. homework.study.com [homework.study.com]

- 3. This compound 98% - 1000g - SYNTHETIKA [synthetikaeu.com]

- 4. This compound | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 557-66-4 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Show how ethylamine (C₂H₅NH₂) reacts with hydrochloric acid to fo... | Study Prep in Pearson+ [pearson.com]

- 10. Show how ethylamine (C2H5NH2) reacts with hydrochloric acid to fo... | Study Prep in Pearson+ [pearson.com]

- 11. gauthmath.com [gauthmath.com]

- 12. brainly.com [brainly.com]

- 13. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Ethylamine (B1201723) Hydrochloride Crystals

This technical guide provides a comprehensive overview of the core physical properties of ethylamine hydrochloride (C₂H₅NH₂·HCl) crystals. The information presented herein is intended to support research, development, and quality control activities involving this compound. Data is compiled from various sources and presented in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams.

General and Physicochemical Properties

This compound, also known as ethylammonium (B1618946) chloride, is the hydrochloride salt of ethylamine.[1] It typically appears as a white to off-white crystalline solid or powder and is known to be hygroscopic, meaning it can absorb moisture from the air.[1][2][3][4] It has a slight amine-like odor.[5][6]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂H₈ClN or C₂H₅NH₂·HCl | [5][6][7][8][9][10] |

| Molecular Weight | 81.54 g/mol | [4][5][6][8][11] |

| Appearance | White to off-white crystalline powder/crystals | [2][3][5][6][11] |

| Odor | Slight amine-like | [5][6] |

| Sensitivity | Hygroscopic | [2][3][4][7] |

| pH (1% solution) | Slightly acidic | [5] |

Thermal and Density Properties

The melting point of this compound is reported with significant variation across different sources, which may be attributed to impurities or different measurement conditions. Several sources indicate that it decomposes upon melting.[5] As an ionic salt, it decomposes before a true boiling point can be reached.[5]

Table 2: Thermal Properties of this compound

| Property | Reported Value(s) | References |

| Melting Point | 95-100 °C | [7] |

| 105-108 °C | [9] | |

| 107-108 °C (lit.) | [2][8][12][13] | |

| 108 °C | [10] | |

| 110.0 to 115.0 °C | ||

| 203–208 °C (with decomposition) | [5] | |

| Boiling Point | Not applicable (decomposes) | [5] |

Table 3: Density of this compound

| Property | Reported Value(s) | References |

| Density | ~0.9–1.0 g/cm³ (bulk) | [5] |

| 1.22 g/cm³ | [2][7][8][12] |

Solubility Profile

This compound is highly soluble in water and also shows solubility in alcohols.[3][5][10] Its solubility in organic solvents is generally limited.[5] The solubility in aqueous solutions is influenced by factors such as temperature and pH.[3]

Table 4: Solubility of this compound

| Solvent | Solubility | References |

| Water | Highly soluble; 280 g/100 g (25°C) | [2][3][5][9][10] |

| Ethanol | Soluble | [5][10] |

| Chloroform | 26.89 g/100 g (20°C) | [10] |

| Acetone | Sparingly soluble | [10] |

| Diethyl Ether | Practically insoluble | [10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Table 5: Key Spectroscopic Information for this compound

| Technique | Key Features | References |

| Infrared (IR) | Broad N-H stretching vibrations (~3500-3300 cm⁻¹), N-H bending (~1650-1580 cm⁻¹), and C-N stretching (1220-1020 cm⁻¹) are expected. | [14] |

| ¹H NMR | Spectra available, typically run in D₂O. | [15][16] |

| ¹³C NMR | Spectra available. | [17] |

| Raman | Spectra available for this compound. | [18] |

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data. The following sections outline standard protocols for determining key physical properties.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

Protocol:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Obtain a glass capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.[19]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[19]

-

Drop the capillary tube through a long, narrow tube (e.g., a glass tube) several times to tightly pack the solid at the bottom.[19]

-

The final packed sample height should be 2-3 mm.[19]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[19]

-

If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.[19]

-

For an accurate measurement, start heating at a medium rate until the temperature is about 20°C below the expected melting point.[19]

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[20]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Allow the apparatus to cool before performing subsequent measurements. Use a fresh sample for each determination.[19]

-

Single Crystal X-ray Crystallography

This technique is used to determine the three-dimensional atomic arrangement within the crystal lattice.

Protocol:

-

Crystal Selection and Mounting:

-

Data Collection:

-

Data Processing:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry.[22]

-

-

Structure Solution and Refinement:

-

The processed data is used to calculate an electron density map of the crystal's repeating unit.[22]

-

An atomic model is fitted to the electron density map.

-

The model is refined using mathematical algorithms to achieve the best possible fit with the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.

-

Infrared (IR) Spectroscopy (KBr Disc Method)

This protocol is for obtaining the infrared spectrum of a solid sample, which is useful for identifying functional groups.

Protocol:

-

Sample Preparation:

-

Weigh approximately 0.5-1.0 mg of the this compound sample and about 100 mg of spectroscopic grade potassium bromide (KBr). KBr must be perfectly dry.

-

Gently grind the KBr to a fine powder in an agate mortar.

-

Add the this compound sample to the KBr and mix thoroughly by grinding until the mixture is a homogeneous, fine powder.[23]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet-pressing die.

-

Place the die under a hydraulic press and apply high pressure (e.g., 10-12 tons/in²) for several minutes.[23]

-

The pressure will cause the KBr to fuse into a transparent or translucent disc containing the dispersed sample.

-

-

Spectral Acquisition:

-

Carefully remove the KBr disc from the die.

-

Place the disc in the sample holder of an IR spectrometer.

-

Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Analysis:

-

Analyze the resulting spectrum by identifying the absorption bands corresponding to the various molecular vibrations within the this compound molecule.

-

Structure-Property Relationships

The physical properties of this compound are directly linked to its molecular and crystal structure.

-

High Water Solubility: As an ionic salt, this compound readily dissociates in polar solvents like water into ethylammonium (CH₃CH₂NH₃⁺) and chloride (Cl⁻) ions, leading to its high solubility.[3]

-

Hygroscopicity: The polar nature of the ethylammonium and chloride ions facilitates strong interactions with water molecules, contributing to the material's tendency to absorb moisture from the atmosphere.

-

Melting Point Anomaly: The melting point of this compound is notably lower than that of some other short-chain alkylamine hydrochlorides (e.g., methylamine (B109427) HCl, diethylamine (B46881) HCl).[24] This suggests that the specific packing of ethylammonium and chloride ions in the crystal lattice may be less efficient, resulting in weaker intermolecular forces and a lower lattice energy compared to its analogues.[24]

References

- 1. CAS 557-66-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 557-66-4 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98% - 1000g - SYNTHETIKA [synthetikaeu.com]

- 6. synthetikaeu.com [synthetikaeu.com]

- 7. store.p212121.com [store.p212121.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. Ethylamine,hydrochloride | 557-66-4 [chemnet.com]

- 10. ethylammonium chloride [chemister.ru]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

- 13. Ethylamine 98 557-66-4 [sigmaaldrich.com]

- 14. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. spectrabase.com [spectrabase.com]

- 16. ETHYLAMINE HYDROBROMIDE(593-55-5) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound(557-66-4) Raman spectrum [chemicalbook.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 21. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. reddit.com [reddit.com]

An In-Depth Technical Guide to the Hygroscopic Nature and Handling of Ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylamine (B1201723) hydrochloride (C₂H₅NH₂·HCl) is a valuable reagent in organic synthesis and pharmaceutical development. Its utility, however, is intrinsically linked to its pronounced hygroscopic nature—the tendency to readily absorb moisture from the atmosphere. This technical guide provides a comprehensive overview of the hygroscopic properties of ethylamine hydrochloride, its impact on material integrity, and detailed protocols for its proper handling, storage, and analysis. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate the challenges associated with this compound, ensuring experimental reproducibility and the quality of synthesized materials.

Introduction

This compound is a white to off-white crystalline solid that serves as a key building block in the synthesis of a wide range of chemical entities, including active pharmaceutical ingredients (APIs).[1][2] Its high solubility in water and the presence of a reactive primary amine group make it a versatile reagent.[3] However, its hygroscopic nature presents significant challenges in a laboratory and manufacturing setting.[1][2][4] The absorption of atmospheric moisture can lead to physical and chemical changes, compromising the material's purity, stability, and performance in subsequent reactions.[5] Understanding and controlling the interaction of this compound with water vapor is therefore paramount.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Chemical Formula | C₂H₅NH₂·HCl | [1] |

| Molecular Weight | 81.54 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 107-108 °C (lit.) | [6] |

| Solubility | Highly soluble in water | [3] |

| Hygroscopicity | Hygroscopic | [1][2][4] |

The Hygroscopic Nature of this compound

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For this compound, this is a critical attribute that dictates its handling and storage requirements.

Consequences of Moisture Absorption

The absorption of water by this compound can lead to a cascade of undesirable effects, impacting both its physical and chemical properties.

-

Physical Changes: Uncontrolled moisture uptake can cause the crystalline powder to become sticky, form clumps, and eventually deliquesce into a saturated aqueous solution. This alters the material's flowability and makes accurate weighing and dispensing challenging.

-

Chemical Degradation: The presence of water can potentially lead to chemical degradation, although specific degradation pathways for this compound in the presence of moisture are not extensively documented in publicly available literature. For amine salts in general, moisture can facilitate hydrolysis or act as a medium for reactions with other atmospheric components.

-

Impact on Reactions: In chemical syntheses, the presence of undisclosed water in this compound can alter reaction stoichiometry, affect catalyst activity, and lead to the formation of impurities, ultimately reducing the yield and purity of the desired product.

The following diagram illustrates the potential consequences of moisture absorption by this compound.

Caption: Effects of moisture on this compound.

Experimental Protocols for Characterizing Hygroscopicity

Quantifying the hygroscopic nature of this compound is crucial for establishing appropriate handling and storage conditions. The following are standard experimental protocols that can be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. This provides a detailed moisture sorption-desorption isotherm.

Methodology:

-

Sample Preparation: Place a known mass (typically 5-10 mg) of this compound onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is considered the dry mass.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is monitored until it reaches equilibrium (i.e., the rate of mass change is below a defined threshold).

-

Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus RH to generate the sorption and desorption isotherms.

Illustrative Data Presentation:

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.0 | 0.0 |

| 10 | Illustrative Value | Illustrative Value |

| 20 | Illustrative Value | Illustrative Value |

| 30 | Illustrative Value | Illustrative Value |

| 40 | Illustrative Value | Illustrative Value |

| 50 | Illustrative Value | Illustrative Value |

| 60 | Illustrative Value | Illustrative Value |

| 70 | Illustrative Value | Illustrative Value |

| 80 | Illustrative Value | Illustrative Value |

| 90 | Illustrative Value | Illustrative Value |

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[7] For a hygroscopic amine salt like this compound, a coulometric or volumetric KF titration can be employed.

Methodology (Volumetric):

-

Apparatus: A calibrated automatic volumetric Karl Fischer titrator.

-

Reagents: Anhydrous methanol (B129727) (or a suitable solvent), and a standardized Karl Fischer reagent. For strongly basic amines, a neutralizing agent may be required to prevent side reactions.[5]

-

Titration Vessel Preparation: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the KF reagent to eliminate any residual moisture.

-

Sample Introduction: Accurately weigh a sample of this compound (the amount will depend on the expected water content) and quickly transfer it to the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture ingress.

-

Titration: Titrate the sample with the standardized KF reagent until the endpoint is reached. The volume of titrant consumed is used to calculate the water content.

-

Calculation: The water content is calculated based on the volume of titrant used and the known titer of the KF reagent.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the water content by observing the mass loss upon heating.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.

-